Proscillaridin Proscillaridin Proscillaridin is an organic molecular entity.
Proscillaridin is a cardiac glycoside that is derived from plants of the genus Scilla and in Drimia maritima (Scilla maritima). Studies suggest the potential cytotoxic and anticancer property of proscillaridin, based on evidence of the drug potently disrupting topoisomerase I and II activity at nanomolar drug concentrations and triggering cell death and blocking cell proliferation of glioblastoma cell lines.
A cardiotonic glycoside isolated from Scilla maritima var. alba (Squill).
Brand Name: Vulcanchem
CAS No.: 466-06-8
VCID: VC0540425
InChI: InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol

Proscillaridin

CAS No.: 466-06-8

Inhibitors

VCID: VC0540425

Molecular Formula: C30H42O8

Molecular Weight: 530.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Proscillaridin - 466-06-8

CAS No. 466-06-8
Product Name Proscillaridin
Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
IUPAC Name 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Standard InChI InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1
Standard InChIKey MYEJFUXQJGHEQK-ALRJYLEOSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
SMILES CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
Appearance Solid powder
Melting Point 221.0 °C
Description Proscillaridin is an organic molecular entity.
Proscillaridin is a cardiac glycoside that is derived from plants of the genus Scilla and in Drimia maritima (Scilla maritima). Studies suggest the potential cytotoxic and anticancer property of proscillaridin, based on evidence of the drug potently disrupting topoisomerase I and II activity at nanomolar drug concentrations and triggering cell death and blocking cell proliferation of glioblastoma cell lines.
A cardiotonic glycoside isolated from Scilla maritima var. alba (Squill).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Caradrin
Desglucotransvaaline
Digitalysat
Proscillaridin
Proscillaridin A
Proscillaridine
Rhamnoside, Scillarenin
Sandoscill
Scillarenin Rhamnoside
Scillase
Talusin
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2: Raynal NJ, Da Costa EM, Lee JT, Gharibyan V, Ahmed S, Zhang H, Sato T, Malouf GG, Issa JJ. Repositioning FDA-Approved Drugs in Combination with Epigenetic Drugs to Reprogram Colon Cancer Epigenome. Mol Cancer Ther. 2017 Feb;16(2):397-407. doi: 10.1158/1535-7163.MCT-16-0588. Epub 2016 Dec 15. PubMed PMID: 27980103; PubMed Central PMCID: PMC5292054.
3: Gozalpour E, Wilmer MJ, Bilos A, Masereeuw R, Russel FG, Koenderink JB. Heterogeneous transport of digitalis-like compounds by P-glycoprotein in vesicular and cellular assays. Toxicol In Vitro. 2016 Apr;32:138-45. doi: 10.1016/j.tiv.2015.12.009. Epub 2015 Dec 17. PubMed PMID: 26708294.
4: Okuyama-Dobashi K, Kasai H, Tanaka T, Yamashita A, Yasumoto J, Chen W, Okamoto T, Maekawa S, Watashi K, Wakita T, Ryo A, Suzuki T, Matsuura Y, Enomoto N, Moriishi K. Hepatitis B virus efficiently infects non-adherent hepatoma cells via human sodium taurocholate cotransporting polypeptide. Sci Rep. 2015 Nov 23;5:17047. doi: 10.1038/srep17047. PubMed PMID: 26592202; PubMed Central PMCID: PMC4655410.
5: Delebinski CI, Georgi S, Kleinsimon S, Twardziok M, Kopp B, Melzig MF, Seifert G. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro. Cell Prolif. 2015 Oct;48(5):600-10. doi: 10.1111/cpr.12208. Epub 2015 Aug 24. PubMed PMID: 26300346.
6: Cerella C, Muller F, Gaigneaux A, Radogna F, Viry E, Chateauvieux S, Dicato M, Diederich M. Early downregulation of Mcl-1 regulates apoptosis triggered by cardiac glycoside UNBS1450. Cell Death Dis. 2015 Jun 11;6:e1782. doi: 10.1038/cddis.2015.134. PubMed PMID: 26068790; PubMed Central PMCID: PMC4669823.
7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245.
8: Denicolaï E, Baeza-Kallee N, Tchoghandjian A, Carré M, Colin C, Jiglaire CJ, Mercurio S, Beclin C, Figarella-Branger D. Proscillaridin A is cytotoxic for glioblastoma cell lines and controls tumor xenograft growth in vivo. Oncotarget. 2014 Nov 15;5(21):10934-48. PubMed PMID: 25400117; PubMed Central PMCID: PMC4279420.
9: Gozalpour E, Greupink R, Bilos A, Verweij V, van den Heuvel JJ, Masereeuw R, Russel FG, Koenderink JB. Convallatoxin: a new P-glycoprotein substrate. Eur J Pharmacol. 2014 Dec 5;744:18-27. doi: 10.1016/j.ejphar.2014.09.031. Epub 2014 Sep 28. PubMed PMID: 25264938.
10: Gozalpour E, Greupink R, Wortelboer HM, Bilos A, Schreurs M, Russel FG, Koenderink JB. Interaction of digitalis-like compounds with liver uptake transporters NTCP, OATP1B1, and OATP1B3. Mol Pharm. 2014 Jun 2;11(6):1844-55. doi: 10.1021/mp400699p. Epub 2014 May 6. PubMed PMID: 24754247.
11: El-Seedi HR, Burman R, Mansour A, Turki Z, Boulos L, Gullbo J, Göransson U. The traditional medical uses and cytotoxic activities of sixty-one Egyptian plants: discovery of an active cardiac glycoside from Urginea maritima. J Ethnopharmacol. 2013 Feb 13;145(3):746-57. doi: 10.1016/j.jep.2012.12.007. Epub 2012 Dec 8. PubMed PMID: 23228916.
12: Gozalpour E, Wittgen HG, van den Heuvel JJ, Greupink R, Russel FG, Koenderink JB. Interaction of digitalis-like compounds with p-glycoprotein. Toxicol Sci. 2013 Feb;131(2):502-11. doi: 10.1093/toxsci/kfs307. Epub 2012 Oct 26. PubMed PMID: 23104431.
13: Winnicka K, Bielawska A, Bielawski K. Inhibition of DNA topoisomerases I and II by G3 PAMAM-NH2 dendrimer-modified digoxin and proscillaridin A conjugates in a cell free system. Acta Pol Pharm. 2010 Nov-Dec;67(6):630-4. PubMed PMID: 21229879.
14: Winnicka K, Bielawski K, Bielawska A. Synthesis and cytotoxic activity of G3 PAMAM-NH(2) dendrimer-modified digoxin and proscillaridin A conjugates in breast cancer cells. Pharmacol Rep. 2010 Mar-Apr;62(2):414-23. PubMed PMID: 20508299.
15: Winnicka K, Bielawski K, Bielawska A, Miltyk W. Dual effects of ouabain, digoxin and proscillaridin A on the regulation of apoptosis in human fibroblasts. Nat Prod Res. 2010 Feb;24(3):274-85. doi: 10.1080/14786410902991878. PubMed PMID: 20140806.
16: Felth J, Rickardson L, Rosén J, Wickström M, Fryknäs M, Lindskog M, Bohlin L, Gullbo J. Cytotoxic effects of cardiac glycosides in colon cancer cells, alone and in combination with standard chemotherapeutic drugs. J Nat Prod. 2009 Nov;72(11):1969-74. doi: 10.1021/np900210m. PubMed PMID: 19894733.
17: Zhang H, Qian DZ, Tan YS, Lee K, Gao P, Ren YR, Rey S, Hammers H, Chang D, Pili R, Dang CV, Liu JO, Semenza GL. Digoxin and other cardiac glycosides inhibit HIF-1alpha synthesis and block tumor growth. Proc Natl Acad Sci U S A. 2008 Dec 16;105(50):19579-86. doi: 10.1073/pnas.0809763105. Epub 2008 Nov 19. PubMed PMID: 19020076; PubMed Central PMCID: PMC2604945.
18: Winnicka K, Bielawski K, Bielawska A, Surazyński A. Antiproliferative activity of derivatives of ouabain, digoxin and proscillaridin A in human MCF-7 and MDA-MB-231 breast cancer cells. Biol Pharm Bull. 2008 Jun;31(6):1131-40. PubMed PMID: 18520043.
19: Winnicka K, Bielawski K, Bielawska A, Miltyk W. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells. Arch Pharm Res. 2007 Oct;30(10):1216-24. PubMed PMID: 18038900.
20: Bielawski K, Winnicka K, Bielawska A. Inhibition of DNA topoisomerases I and II, and growth inhibition of breast cancer MCF-7 cells by ouabain, digoxin and proscillaridin A. Biol Pharm Bull. 2006 Jul;29(7):1493-7. PubMed PMID: 16819197.
PubChem Compound 222154
Last Modified Nov 11 2021
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